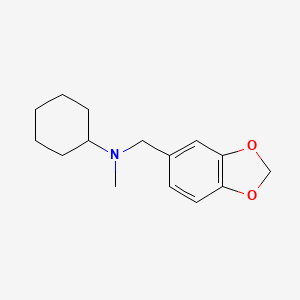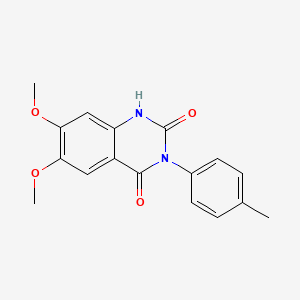![molecular formula C19H23N3O4 B5603769 4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)
4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including structures related to 4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone, involves multi-step reactions that often employ cyclocondensation, alkylation, and condensation reactions. For instance, the synthesis of similar compounds has been achieved through reactions involving various ester ethoxycarbonylhydrazones with primary amines, showcasing the complexity and versatility of synthetic routes available for such compounds (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated using techniques like X-ray diffraction. These analyses reveal intricate details about the spatial arrangement and conformation of the molecule, which are critical for understanding its interaction with biological targets. Single crystal X-ray diffraction studies have been particularly valuable in confirming the structure of such compounds and providing insight into their conformational preferences (Zhang et al., 2007).
Scientific Research Applications
Synthesis and Biological Applications
Efficient Synthesis of Potent Agonists : A study describes the efficient synthesis of a potent PPARpan agonist, highlighting a seven-step synthesis process that includes regioselective carbon-sulfur bond formation and an efficient method of introducing an isobutyric acid fragment, relevant to exploring complex organic syntheses and potential biological applications (Guo et al., 2006).
Antimicrobial Activities : Research on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives provides insights into the development of compounds with potential therapeutic applications against microbial infections (Bektaş et al., 2010).
Anti-TMV and Antimicrobial Activities : A series of urea and thiourea derivatives of piperazine doped with Febuxostat was synthesized, showing promising antiviral and antimicrobial activities, which underscores the potential for designing compounds to combat various pathogens (Reddy et al., 2013).
Structural and Chemical Property Studies
Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of central nervous system agents reveal how modifications to the molecular structure can influence receptor affinity and antagonist activity, important for developing targeted therapeutics (Mokrosz et al., 1994).
Herbicidal Activity and Molecular Design : The design, synthesis, and evaluation of aryl-formyl piperidinone derivatives for their herbicidal activity demonstrate the application of chemical synthesis in agriculture, offering insights into the development of new herbicides (Fu et al., 2021).
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[3-(2-methylpropyl)-1,2-oxazole-5-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13(2)9-14-10-17(26-20-14)19(24)21-7-8-22(18(23)12-21)15-5-4-6-16(11-15)25-3/h4-6,10-11,13H,7-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJZUOZJIABDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5603687.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)



![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)
![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)
![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5603800.png)